molecular formula C19H18N4O4S B11690596 3-[(2E)-2-(3,4-dimethoxybenzylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]propanenitrile

3-[(2E)-2-(3,4-dimethoxybenzylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]propanenitrile

Cat. No.: B11690596
M. Wt: 398.4 g/mol
InChI Key: IRLIPGMOOMHXTK-FYJGNVAPSA-N
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Description

3-[(2E)-2-(3,4-dimethoxybenzylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]propanenitrile is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzothiazole ring, a hydrazone linkage, and a nitrile group, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2E)-2-(3,4-dimethoxybenzylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]propanenitrile typically involves the condensation of 3,4-dimethoxybenzaldehyde with a hydrazine derivative of benzothiazole. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(2E)-2-(3,4-dimethoxybenzylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

3-[(2E)-2-(3,4-dimethoxybenzylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]propanenitrile has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-[(2E)-2-(3,4-dimethoxybenzylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]propanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2E)-2-(3,4-dimethoxybenzylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]propanenitrile is unique due to its combination of a benzothiazole ring, a hydrazone linkage, and a nitrile group. This structural complexity provides it with distinct chemical reactivity and potential for diverse applications compared to similar compounds.

Properties

Molecular Formula

C19H18N4O4S

Molecular Weight

398.4 g/mol

IUPAC Name

3-[[(E)-(3,4-dimethoxyphenyl)methylideneamino]-(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propanenitrile

InChI

InChI=1S/C19H18N4O4S/c1-26-16-9-8-14(12-17(16)27-2)13-21-23(11-5-10-20)19-15-6-3-4-7-18(15)28(24,25)22-19/h3-4,6-9,12-13H,5,11H2,1-2H3/b21-13+

InChI Key

IRLIPGMOOMHXTK-FYJGNVAPSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/N(CCC#N)C2=NS(=O)(=O)C3=CC=CC=C32)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=NN(CCC#N)C2=NS(=O)(=O)C3=CC=CC=C32)OC

Origin of Product

United States

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